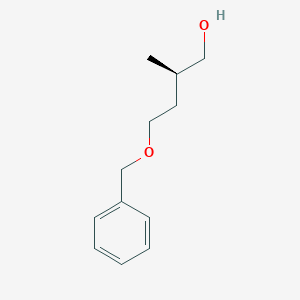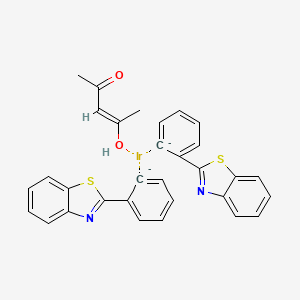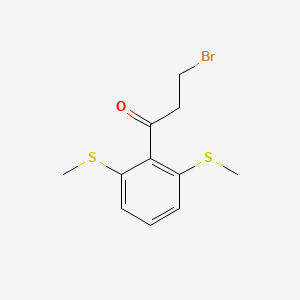
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . This compound is characterized by the presence of a fluoro group and a nitro group on the phenyl ring, along with a hydrazine moiety. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-fluoro-4-nitroaniline with hydrochloric acid and sodium nitrite in water at 0°C for 1 hour. This is followed by the addition of tin(II) chloride in water at 0°C for 2 hours . The resulting product is then purified to obtain this compound.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include tin(II) chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further reactions. The fluoro and nitro groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-nitrophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: Lacks the fluoro group, which affects its reactivity and applications.
2-Fluoro-4-nitroaniline: Lacks the hydrazine moiety, limiting its use in hydrazone formation reactions.
The presence of both the fluoro and nitro groups, along with the hydrazine moiety, makes this compound unique and versatile in various chemical and research applications.
Eigenschaften
Molekularformel |
C6H7ClFN3O2 |
|---|---|
Molekulargewicht |
207.59 g/mol |
IUPAC-Name |
(2-fluoro-4-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-3-4(10(11)12)1-2-6(5)9-8;/h1-3,9H,8H2;1H |
InChI-Schlüssel |
ZBQMCYOKRKJNOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


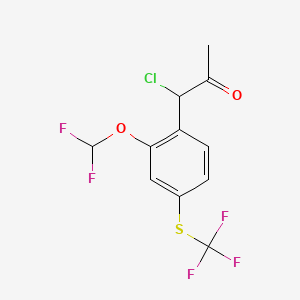
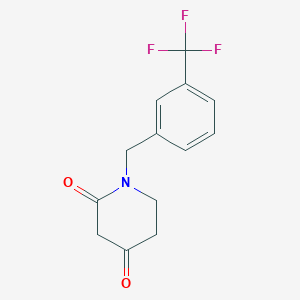
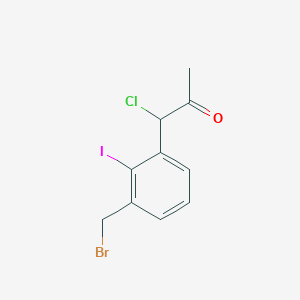
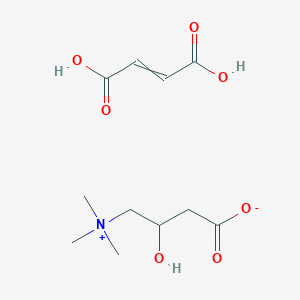
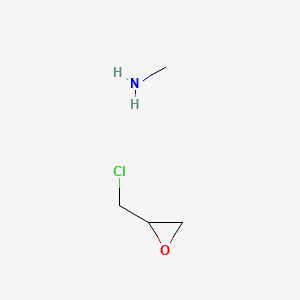

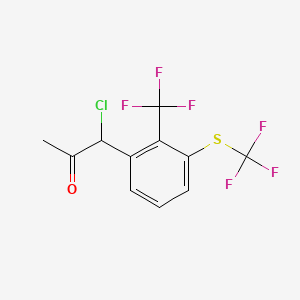
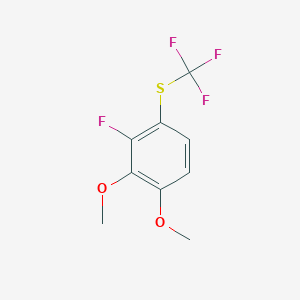
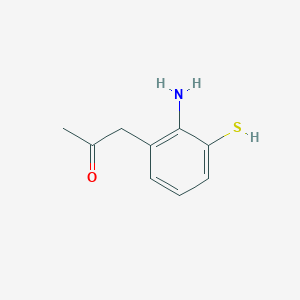
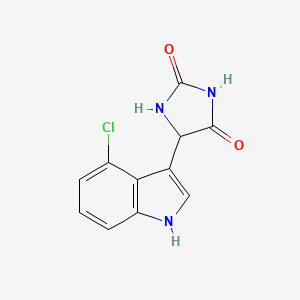
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
